REACTION_CXSMILES
|
C1(C2[N:11]([CH:12]([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:15][O:16][C:17]3[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][O:25][CH2:26][CH:27]4[CH2:29][CH2:28]4)=[CH:19][CH:18]=3)[O:8]2)C=CC=CC=1>C(O)(C)C.Cl>[CH3:14][CH:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][O:25][CH2:26][CH:27]2[CH2:29][CH2:28]2)=[CH:19][CH:18]=1)[CH3:13]
|
Name
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2-Phenyl-3-isopropyl-5-[[4-[2-(cyclopropyl methoxy)ethyl]phenoxy]methyl]oxazolidine
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Quantity
|
2.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1C(C)C)COC1=CC=C(C=C1)CCOCC1CC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at room temperature for 16 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed under reduced pressure and 30 mLs 1% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with 15 mLs of toluene
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 10 mL portions of toluene
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent under reduced pressure 1.3 g of white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |